3-(butanoylamino)-N-(2-phenylethyl)benzamide
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Overview
Description
3-(butanoylamino)-N-(2-phenylethyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core with a butanoylamino group and a 2-phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butanoylamino)-N-(2-phenylethyl)benzamide typically involves the reaction of 3-aminobenzamide with butanoyl chloride and 2-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(butanoylamino)-N-(2-phenylethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
3-(butanoylamino)-N-(2-phenylethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(butanoylamino)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the substrate from binding. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(acetylamino)-N-(2-phenylethyl)benzamide
- 3-(propionylamino)-N-(2-phenylethyl)benzamide
- 3-(butanoylamino)-N-(2-methylphenyl)benzamide
Uniqueness
3-(butanoylamino)-N-(2-phenylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-(butanoylamino)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-2-7-18(22)21-17-11-6-10-16(14-17)19(23)20-13-12-15-8-4-3-5-9-15/h3-6,8-11,14H,2,7,12-13H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
OUZJTSCILGUHEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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